![molecular formula C21H27N3O4 B4630951 ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)

ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate

Overview

Description

- Ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate is a chemical compound involved in various synthetic and molecular interactions. Its relevance in research is tied to its complex molecular structure and potential applications in different fields of chemistry.

Synthesis Analysis

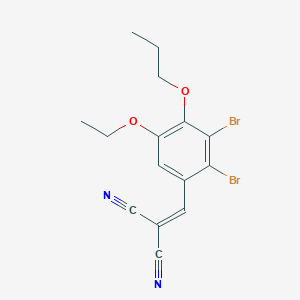

- The synthesis of similar complex organic compounds often involves multi-step reactions and the use of various reagents. For instance, in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, reactions with benzylidenemalononitriles and α-cyanoacrylic esters are utilized (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

- The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, as seen in the study of the crystal structure of similar pyrazole derivatives (Zhou et al., 2017).

Chemical Reactions and Properties

- These compounds may undergo various chemical reactions, such as cyclocondensation, as demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives (Mohamed, 2014).

Physical Properties Analysis

- The physical properties of these compounds, such as solubility and melting points, are critical for their application in synthesis. For example, the aqueous solubility and oral absorption of a similar compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, were significantly improved by modifying the molecular structure (Shibuya et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are influenced by the molecular structure. For instance, the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates towards different nucleophilic reagents shows the versatility of such compounds in synthesis (Harb et al., 1989).

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

A series of compounds related to ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate was designed and synthesized, aiming at inhibiting specific bacterial enzymes or pathways. For instance, thiazole-aminopiperidine hybrid analogues were developed as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant activity in vitro against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, along with antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Facile Synthesis of Heterocyclic Compounds

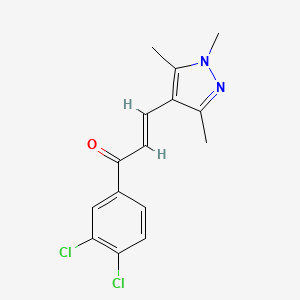

Ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate and related compounds have been used in facile one-pot synthesis processes to create new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These synthetic processes involve conjugate and direct additions leading to the formation of novel heterocyclic compounds in ethanolic solutions containing catalytic amounts of piperidine (Latif et al., 2003).

Synthesis of Diamino-Substituted Derivatives

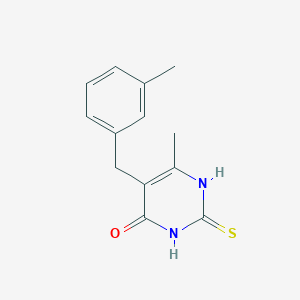

The compound and its derivatives have been utilized in the synthesis of diamino-substituted pyrano and pyrimidines, showcasing its versatility in creating complex heterocyclic structures. These compounds have applications in developing new materials with specific optical and biological properties (Paronikyan et al., 2016).

Antimicrobial and Antitubercular Activities

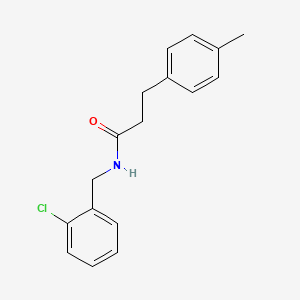

Research into the biological properties of piperidine substituted benzothiazole derivatives, including compounds structurally similar to ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate, has shown promising results in terms of antibacterial and antifungal activities. These studies highlight the potential of these compounds in antimicrobial drug development (Shafi et al., 2021).

properties

IUPAC Name |

ethyl 1-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-3-26-21(25)16-5-4-8-24(13-16)14-17-12-23(2)22-20(17)15-6-7-18-19(11-15)28-10-9-27-18/h6-7,11-12,16H,3-5,8-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAHDOZFNVPGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)

![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)

![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)

![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)

![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)